(2S)-3-(2,2-Difluorocyclopropyl)-2-methylpropanoic acid
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Overview
Description
(2S)-3-(2,2-Difluorocyclopropyl)-2-methylpropanoic acid is a fluorinated organic compound with the molecular formula C6H10F2O2. This compound features a cyclopropyl ring substituted with two fluorine atoms, making it a valuable molecule in various chemical and pharmaceutical applications due to its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(2,2-Difluorocyclopropyl)-2-methylpropanoic acid typically involves the cyclopropanation of suitable precursors followed by fluorination. One common method includes the reaction of 2,2-difluorocyclopropanecarboxylic acid derivatives with appropriate reagents under controlled conditions . The reaction conditions often require the use of strong bases and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-(2,2-Difluorocyclopropyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms in the cyclopropyl ring can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include difluorinated ketones, alcohols, and substituted cyclopropyl derivatives. These products are valuable intermediates in the synthesis of more complex molecules.
Scientific Research Applications
(2S)-3-(2,2-Difluorocyclopropyl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of fluorinated organic compounds, which are important in materials science and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those requiring fluorinated motifs for enhanced bioavailability and metabolic stability.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals due to its unique properties.
Mechanism of Action
The mechanism of action of (2S)-3-(2,2-Difluorocyclopropyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the cyclopropyl ring can influence the electronic distribution and reactivity of the molecule, affecting its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluorocyclopropanecarboxylic acid: A closely related compound with similar structural features but different functional groups.
2,2-Difluoro-2-(fluorosulfonyl)acetic acid: Another fluorinated compound with distinct reactivity and applications.
Uniqueness
(2S)-3-(2,2-Difluorocyclopropyl)-2-methylpropanoic acid is unique due to its specific stereochemistry and the presence of the difluorocyclopropyl group. This combination imparts distinct physical and chemical properties, making it valuable in specialized applications where other compounds may not be as effective.
Properties
IUPAC Name |
(2S)-3-(2,2-difluorocyclopropyl)-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O2/c1-4(6(10)11)2-5-3-7(5,8)9/h4-5H,2-3H2,1H3,(H,10,11)/t4-,5?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMLMPXAHNCCNR-ROLXFIACSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC1(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1CC1(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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